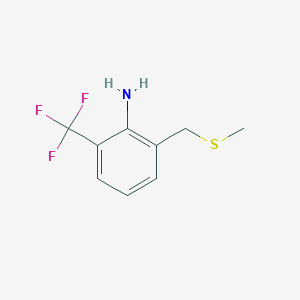

2-Amino-3-(methylthiomethyl)benzotrifluoride

Description

The exact mass of the compound 2-Amino-3-(methylthiomethyl)benzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-(methylthiomethyl)benzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(methylthiomethyl)benzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylsulfanylmethyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NS/c1-14-5-6-3-2-4-7(8(6)13)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUFEMPPABUXSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=C(C(=CC=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371031 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-96-6 | |

| Record name | 2-[(Methylsulfanyl)methyl]-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(methylthiomethyl)benzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride

Abstract

2-Amino-3-(methylthiomethyl)benzotrifluoride is a key fluorinated aniline derivative whose structural motifs are of significant interest in the development of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the aminobenzyl sulfide moiety provides a versatile scaffold for further chemical modification. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this target molecule, designed for researchers and process chemists. We will explore the strategic rationale behind the chosen pathway, provide detailed, step-by-step experimental protocols, and discuss the critical parameters that ensure high yield and purity.

Strategic Retrosynthetic Analysis

The synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride requires the strategic installation of three distinct functional groups onto a benzene ring: an amino group, a methylthiomethyl group, and a trifluoromethyl group, with a specific 1,2,3-substitution pattern. A logical retrosynthetic approach suggests that the amino group is best installed in the final step via the reduction of a nitro group. This strategy is advantageous because the nitro group is a strong electron-withdrawing group that can influence the regioselectivity of earlier reactions and is readily converted to the desired amine under mild conditions.

The core of the synthesis, therefore, hinges on the construction of the 3-(methylthiomethyl)-2-nitrobenzotrifluoride intermediate. This can be achieved from the commercially available starting material, 2-Methyl-3-nitrobenzotrifluoride. The synthetic strategy involves a two-step functionalization of the benzylic methyl group.

// Nodes Target [label="2-Amino-3-(methylthiomethyl)benzotrifluoride", fillcolor="#F1F3F4", fontcolor="#202124"]; FG_Interconversion [label="Functional Group\nInterconversion (Reduction)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Intermediate_2 [label="3-(Methylthiomethyl)-2-nitrobenzotrifluoride", fillcolor="#F1F3F4", fontcolor="#202124"]; SN2_Substitution [label="C-S Bond Formation\n(SN2 Substitution)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#4285F4"]; Intermediate_1 [label="3-(Bromomethyl)-2-nitrobenzotrifluoride", fillcolor="#F1F3F4", fontcolor="#202124"]; Benzylic_Halogenation [label="Benzylic Halogenation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Starting_Material [label="2-Methyl-3-nitrobenzotrifluoride", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Target -> FG_Interconversion [arrowhead=none]; FG_Interconversion -> Intermediate_2; Intermediate_2 -> SN2_Substitution [arrowhead=none]; SN2_Substitution -> Intermediate_1; Intermediate_1 -> Benzylic_Halogenation [arrowhead=none]; Benzylic_Halogenation -> Starting_Material; }

Caption: Retrosynthetic analysis for the target compound.

Recommended Synthetic Pathway

The proposed synthesis is a three-step sequence starting from 2-Methyl-3-nitrobenzotrifluoride, a readily available chemical building block.[1][2][3] This pathway is selected for its high efficiency, predictable regiochemistry, and reliance on well-established chemical transformations.

// Nodes Start [label="2-Methyl-3-nitrobenzotrifluoride"]; Step1_Reagents [label="Step 1: NBS, AIBN\nCCl4, Reflux", shape=plaintext, fontcolor="#EA4335"]; Intermediate1 [label="3-(Bromomethyl)-2-nitrobenzotrifluoride"]; Step2_Reagents [label="Step 2: NaSMe\nTHF, 0°C to RT", shape=plaintext, fontcolor="#4285F4"]; Intermediate2 [label="3-(Methylthiomethyl)-2-nitrobenzotrifluoride"]; Step3_Reagents [label="Step 3: H2 (g), Pd/C\nMethanol, 40-45°C", shape=plaintext, fontcolor="#34A853"]; FinalProduct [label="2-Amino-3-(methylthiomethyl)benzotrifluoride", style="rounded,filled", penwidth=2, color="#34A853"];

// Edges Start -> Step1_Reagents [style=invis]; Step1_Reagents -> Intermediate1 [minlen=2, color="#EA4335"]; Intermediate1 -> Step2_Reagents [style=invis]; Step2_Reagents -> Intermediate2 [minlen=2, color="#4285F4"]; Intermediate2 -> Step3_Reagents [style=invis]; Step3_Reagents -> FinalProduct [minlen=2, color="#34A853"];

// Invisible edges for alignment {rank=same; Start; Step1_Reagents;} {rank=same; Intermediate1; Step2_Reagents;} {rank=same; Intermediate2; Step3_Reagents;} {rank=same; FinalProduct;} }

Caption: Overview of the three-step synthetic workflow.

Step 1: Benzylic Bromination of 2-Methyl-3-nitrobenzotrifluoride

Causality: The synthesis commences with the selective halogenation of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It provides a low, constant concentration of bromine in the reaction medium, which favors free-radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-deficient ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction.

Protocol:

-

To a solution of 2-Methyl-3-nitrobenzotrifluoride (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(Bromomethyl)-2-nitrobenzotrifluoride, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution to Form 3-(Methylthiomethyl)-2-nitrobenzotrifluoride

Causality: The benzylic bromide is an excellent electrophile for SN2 reactions. Sodium thiomethoxide (NaSMe) is employed as a potent nucleophile to displace the bromide and form the desired carbon-sulfur bond. The reaction is typically conducted in an aprotic polar solvent like Tetrahydrofuran (THF) to facilitate the dissolution of the thiolate salt and promote the substitution reaction.

Protocol:

-

Prepare or procure a solution of sodium thiomethoxide (1.2 eq) in THF.

-

In a separate flask, dissolve the crude 3-(Bromomethyl)-2-nitrobenzotrifluoride (1.0 eq) from the previous step in anhydrous THF.

-

Cool the bromide solution to 0°C using an ice bath.

-

Add the sodium thiomethoxide solution dropwise to the bromide solution while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield crude 3-(Methylthiomethyl)-2-nitrobenzotrifluoride. Purification can be achieved via column chromatography on silica gel if necessary.

Step 3: Catalytic Hydrogenation to 2-Amino-3-(methylthiomethyl)benzotrifluoride

Causality: The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method due to its high efficiency, clean conversion, and mild reaction conditions, which prevent cleavage of the C-S bond.[4] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[4][5]

Protocol:

-

In a hydrogenation vessel, dissolve 3-(Methylthiomethyl)-2-nitrobenzotrifluoride (1.0 eq) in methanol.

-

Carefully add 10% Palladium on Carbon catalyst (1-2 mol%).

-

Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and warm the stirred mixture to 40-45°C.[5]

-

Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis until the starting material is fully consumed (typically 4-6 hours).[5]

-

Cool the reaction to room temperature, carefully vent the hydrogen, and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of Celite®, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, 2-Amino-3-(methylthiomethyl)benzotrifluoride, as an oil or low-melting solid.

Data Summary and Reagent Table

The following table summarizes the key quantitative parameters for the described three-step synthesis.

| Step | Starting Material | Reagent(s) | Molar Eq. | Solvent | Temp. | Time (h) | Typical Yield |

| 1 | 2-Methyl-3-nitrobenzotrifluoride | NBS, AIBN | 1.1, 0.02 | CCl₄ | 77°C | 2-4 | >90% (crude) |

| 2 | 3-(Bromomethyl)-2-nitrobenzotrifluoride | NaSMe | 1.2 | THF | 0°C to RT | 2-4 | 85-95% |

| 3 | 3-(Methylthiomethyl)-2-nitrobenzotrifluoride | H₂ (g), 10% Pd/C | Excess, 0.02 | Methanol | 40-45°C | 4-6 | >95% |

Alternative Synthetic Approaches

While the primary pathway described is robust, alternative methods have been documented in patent literature, often designed for specific industrial constraints. One such method involves the condensation of a 3-amino-4-halobenzotrifluoride with dimethylsulfoxide, followed by a thermal rearrangement and subsequent chemical reduction to yield a mixture of isomers including the desired product.[6] This pathway, while effective, is more complex and can lead to isomeric mixtures requiring separation, making it less ideal for standard laboratory-scale synthesis.[6]

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use should be minimized and handled with extreme care in a fume hood. Consider alternative solvents like acetonitrile or dibromomethane where applicable.

-

Sodium Thiomethoxide (NaSMe): Highly flammable, corrosive, and has a strong, unpleasant odor. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst is pyrophoric when dry and exposed to air. Ensure proper grounding of equipment and handle the catalyst under a wet or inert atmosphere.

Conclusion

The synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride can be reliably achieved through a three-step sequence involving benzylic bromination, nucleophilic thiomethylation, and catalytic hydrogenation. This pathway offers high yields and excellent control over regiochemistry, starting from a commercially available precursor. The principles and protocols outlined in this guide provide a solid foundation for researchers and chemists to produce this valuable intermediate for applications in drug discovery and material science.

References

- Source: Google Patents (US5449831A)

- Source: Google Patents (US4532353A)

- Source: Google Patents (WO1988010247A1)

-

Title: The Role of 3-Chloromethyl-benzotrifluoride in Modern Chemical Synthesis Source: Synthesis Chemical URL: [Link]

- Title: Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)

- Source: Google Patents (US3234292A)

-

Title: Synthesis of 3-nitrobenzotrifluoride Source: PrepChem.com URL: [Link]

-

Title: Synthesis of 3-amino-2-methylbenzotrifluoride Source: PrepChem.com URL: [Link]

-

Title: Synthesis of C. 3-amino-2-methylbenzotrifluoride Source: PrepChem.com URL: [Link]

- Source: Google Patents (US4242286A)

-

Title: Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles Source: ResearchGate URL: [Link]

-

Title: alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene Source: PubChem URL: [Link]

-

Title: m-(Trifluoromethyl)nitrobenzene Source: PubChem URL: [Link]

-

Title: 2-Methyl-3-nitrobenzotrifluoride, min 97%, 100 grams Source: CP Lab Safety URL: [Link]

-

Title: On the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines: a novel aromatic nucleophilic substitution with rearrangement Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

- 1. Buy 2-Methyl-3-nitrobenzotrifluoride | 6656-49-1 [smolecule.com]

- 2. alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | C8H6F3NO2 | CID 81171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]

"2-Amino-3-(methylthiomethyl)benzotrifluoride" chemical properties

A Technical Guide to 2-Amino-3-(methylthiomethyl)benzotrifluoride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-3-(methylthiomethyl)benzotrifluoride, a key chemical intermediate. We will delve into its chemical and physical properties, spectroscopic profile, reactivity, and applications, offering insights grounded in established scientific principles to support its effective use in research and development.

Chemical Identity and Molecular Structure

2-Amino-3-(methylthiomethyl)benzotrifluoride is a substituted aniline derivative. The strategic placement of an amino group, a methylthiomethyl group, and a trifluoromethyl group on the benzene ring creates a molecule with unique reactivity and utility as a building block in complex organic synthesis.

-

IUPAC Name: 2-((Methylthio)methyl)-6-(trifluoromethyl)aniline

-

Molecular Formula: C₉H₁₀F₃NS[2]

-

Molecular Weight: 221.24 g/mol [2]

The structure combines three functionally distinct groups: a nucleophilic primary amine, a strongly electron-withdrawing trifluoromethyl group, and a potentially reactive methylthiomethyl side chain. This combination is particularly relevant in medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[4]

Caption: Molecular Structure of 2-Amino-3-(methylthiomethyl)benzotrifluoride.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and spectroscopic signatures of a compound is paramount for its correct identification, handling, and use in quantitative experiments.

Physicochemical Properties

The properties of this compound are largely dictated by the interplay of its functional groups. The trifluoromethyl group increases lipophilicity, while the amino group provides a site for hydrogen bonding.

| Property | Value | Source |

| CAS Number | 88301-96-6 | [1][2] |

| Molecular Formula | C₉H₁₀F₃NS | [2] |

| Molecular Weight | 221.24 g/mol | [2] |

| Appearance | Liquid (typical for similar anilines) | [5][6] |

| Storage Temp. | 2-8°C, under inert gas recommended | [1][7] |

Spectroscopic Analysis

While specific experimental spectra for this exact compound are not publicly cataloged, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features. This is a critical skill for confirming the identity and purity of the material after synthesis or purchase.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Expect signals in the aromatic region (~6.5-7.5 ppm). The electron-withdrawing CF₃ group and electron-donating NH₂ group will cause distinct splitting patterns for the three protons on the ring.

-

-NH₂ Protons: A broad singlet, typically in the range of 3.5-5.0 ppm, whose chemical shift is dependent on solvent and concentration.

-

-CH₂-S- Protons: A singlet expected around 3.5-4.0 ppm.

-

-S-CH₃ Protons: A sharp singlet, typically appearing more upfield, around 2.0-2.5 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons attached to the CF₃, NH₂, and CH₂SCH₃ groups will have characteristic shifts. The C-CF₃ bond will show a quartet due to coupling with the fluorine atoms.

-

-CF₃ Carbon: A quartet signal, typically around 120-130 ppm, with a large C-F coupling constant.

-

-CH₂- Carbon: A signal around 30-40 ppm.

-

-S-CH₃ Carbon: A signal around 15-20 ppm.

-

-

¹⁹F NMR (Fluorine NMR):

-

A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, typically around -60 to -65 ppm relative to a CFCl₃ standard.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two characteristic sharp peaks for the primary amine group in the 3300-3500 cm⁻¹ region.

-

C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=C Stretching: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorbance bands in the 1100-1350 cm⁻¹ region, indicative of the CF₃ group.

-

Synthesis and Reactivity

Synthetic Pathways

This molecule is typically synthesized as an intermediate for more complex targets, such as pharmaceuticals.[8][9][10] A common strategy involves the functionalization of a pre-existing benzotrifluoride scaffold. One plausible synthetic approach is derived from related patent literature, which describes the synthesis of similar structural analogs.[9][11] The process generally involves the reaction of a substituted aminobenzotrifluoride with dimethyl sulfoxide (DMSO) in the presence of an activating agent, followed by a thermal rearrangement.[9][11]

Caption: Generalized workflow for synthesizing substituted methylthio-aminobenzotrifluorides.

Causality Behind Experimental Choices:

-

Activating Agent: The condensation of an aniline with DMSO requires an activating agent (like phosphorus pentoxide or acetic anhydride) to facilitate the initial formation of a reactive sulfonium species.

-

Thermal Rearrangement: The subsequent heating step induces a Sommelet–Hauser or related rearrangement, which is a classic method for introducing an ortho-alkyl group onto an aromatic amine. The temperature range is critical; too low, and the reaction is impractically slow, while too high can lead to decomposition or side reactions.[8]

Chemical Reactivity

The reactivity of 2-Amino-3-(methylthiomethyl)benzotrifluoride is governed by the electronic properties of its three key functional groups.

-

Amino Group (-NH₂):

-

Basicity and Nucleophilicity: The amino group is basic and nucleophilic. However, its basicity is significantly reduced by the potent electron-withdrawing inductive effect of the adjacent trifluoromethyl group.[12] This makes it a much weaker base than aniline itself.

-

Reactions: Despite its reduced basicity, it readily undergoes standard aniline reactions such as acylation, alkylation, and diazotization.[13] Acylation is often a necessary first step to protect the amine during subsequent reactions.

-

-

Trifluoromethyl Group (-CF₃):

-

Electronic Effect: The -CF₃ group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.[12][13] This deactivation is primarily due to a strong negative inductive effect (-I).

-

Stability: This group is generally very stable and unreactive, a property leveraged in drug design to block metabolic oxidation at that position.[4]

-

-

Methylthiomethyl Group (-CH₂SCH₃):

-

Oxidation: The sulfur atom is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (-CH₂S(O)CH₃) and sulfone (-CH₂S(O)₂CH₃) derivatives using reagents like m-CPBA or H₂O₂. These oxidized forms have different electronic and steric properties, expanding the synthetic utility of the core molecule.

-

Benzylic Position: The methylene (-CH₂-) protons are benzylic and can potentially be involved in radical or deprotonation reactions under specific conditions.

-

-

Aromatic Ring:

-

Electrophilic aromatic substitution will be challenging due to the deactivating -CF₃ group. However, the powerful activating effect of the amino group will direct any potential electrophiles to the C5 position (para to the amine), which is the most electronically favorable site.

-

Applications in Drug Discovery and Development

Substituted anilines, particularly those containing fluorine, are privileged scaffolds in medicinal chemistry.[14] They serve as crucial intermediates for synthesizing a wide range of biologically active molecules.

-

As a Key Intermediate: This compound is a valuable building block. For instance, related structures like 3-amino-2-methylbenzotrifluoride are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Niflumic acid derivatives.[9][10]

-

Scaffold for Agrochemicals: The trifluoromethylaniline core is also prevalent in the design of modern herbicides and pesticides, where the -CF₃ group contributes to the molecule's efficacy and environmental persistence.[6]

-

Material Science: Fluorinated aromatic compounds can be incorporated into polymers and specialty materials to enhance properties like thermal stability and chemical resistance.[4]

Experimental Protocol: N-Acetylation

This protocol details a standard procedure for protecting the amino group, a common first step before attempting further modifications on the molecule. This self-validating system includes a clear reaction, work-up, and purification.

Objective: To synthesize 2-Acetamido-3-(methylthiomethyl)benzotrifluoride.

Materials:

-

2-Amino-3-(methylthiomethyl)benzotrifluoride

-

Acetic Anhydride ((Ac)₂O)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Reaction flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 2-Amino-3-(methylthiomethyl)benzotrifluoride in anhydrous DCM (approx. 10 mL per gram of starting material).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. Cool the flask in an ice bath to 0°C.

-

Rationale: The base scavenges the acetic acid byproduct, driving the reaction to completion. Cooling prevents potential side reactions from the exothermic acylation.

-

-

Acylation: Slowly add 1.1 equivalents of acetic anhydride to the stirred solution via a dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize excess acetic anhydride and acetic acid.

-

Extraction: Extract the aqueous layer with DCM (2x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Rationale: The water wash removes residual base and salts, while the brine wash helps to remove dissolved water from the organic phase.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.

-

Solvent Removal: Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the pure N-acetylated product.

References

-

CAS NO. 88301-96-6 | 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE. Pharma Compass. [Link]

-

2-(Trifluoromethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]

-

Focus on 2-Hydroxy-4-(trifluoromethyl)aniline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process of preparing 2-methyl-3-aminobenzotrifluoride.

-

Trifluoromethylarylation of alkenes using anilines. Royal Society of Chemistry. [Link]

-

2-Methyl-3-Amino Benzotrifluoride. ChemBK. [Link]

- Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.

- Novel synthesis of 3-amino-2-methylbenzotrifluoride.

- Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

Sources

- 1. 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE | 88301-96-6 [chemicalbook.com]

- 2. CAS NO. 88301-96-6 | 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE | C9H10F3NS [localpharmaguide.com]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chempoint.com [chempoint.com]

- 7. 2-Aminobenzotrifluoride | 88-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 9. US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide - Google Patents [patents.google.com]

- 10. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

- 11. US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 2-Amino-3-(methylthiomethyl)benzotrifluoride (CAS 88301-96-6)

This technical guide provides a comprehensive overview of 2-Amino-3-(methylthiomethyl)benzotrifluoride, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery and development. By leveraging established synthetic methodologies for analogous compounds and analyzing the physicochemical contributions of its constituent functional groups, this document offers valuable insights into its synthesis, properties, and potential applications.

Introduction: The Strategic Value of Fluorinated Building Blocks

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), as present in 2-Amino-3-(methylthiomethyl)benzotrifluoride, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. These attributes are highly sought after in the design of novel therapeutics and agrochemicals, as they can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[1][2] 2-Amino-3-(methylthiomethyl)benzotrifluoride serves as a valuable intermediate, combining the trifluoromethylaniline core with a reactive methylthiomethyl side chain, opening avenues for further molecular elaboration.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Amino-3-(methylthiomethyl)benzotrifluoride is presented in Table 1.

| Property | Value | Source |

| CAS Number | 88301-96-6 | [3] |

| Molecular Formula | C9H10F3NS | [3] |

| Molecular Weight | 221.24 g/mol | [3] |

| IUPAC Name | 2-[(methylthio)methyl]-6-(trifluoromethyl)aniline | [] |

| Boiling Point | 71-73 °C at 6 mmHg | [5] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Synthesis and Mechanism

A plausible synthetic approach commences with the chloromethylation of 2-aminobenzotrifluoride, followed by nucleophilic substitution with sodium thiomethoxide.

Representative Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Amino-3-(chloromethyl)benzotrifluoride

This step involves the chloromethylation of 2-aminobenzotrifluoride. Due to the activating nature of the amino group, this reaction must be conducted under carefully controlled conditions to prevent polysubstitution and other side reactions.

-

To a solution of 2-aminobenzotrifluoride (1 equivalent) in a suitable inert solvent such as dichloromethane, add paraformaldehyde (1.2 equivalents) and zinc chloride (0.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly bubble hydrogen chloride gas through the stirred reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-amino-3-(chloromethyl)benzotrifluoride, which may be purified by column chromatography.

Step 2: Synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride

This step accomplishes the formation of the thioether linkage.

-

Prepare a solution of sodium thiomethoxide by reacting sodium hydride (1.1 equivalents) with methanethiol (1.2 equivalents) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at 0°C under an inert atmosphere.

-

Add a solution of 2-amino-3-(chloromethyl)benzotrifluoride (1 equivalent) in THF dropwise to the sodium thiomethoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting residue by vacuum distillation or column chromatography to afford the final product.

Causality of Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere in the second step is crucial to prevent the oxidation of the highly nucleophilic sodium thiomethoxide.

-

Aprotic Solvent: Anhydrous aprotic solvents like THF are used to prevent the protonation of the strong base (sodium hydride) and the nucleophile (sodium thiomethoxide).

-

Controlled Temperature: The initial low temperature for the nucleophilic substitution helps to control the exothermic reaction and minimize potential side reactions.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Amino-3-(methylthiomethyl)benzotrifluoride are not publicly available, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the -NH2 protons (which may be broad and exchangeable), the benzylic -CH2- protons, and the methyl -SCH3 protons. The aromatic protons will likely appear as a complex multiplet in the range of 6.5-7.5 ppm. The -CH2- protons would be a singlet around 3.7 ppm, and the -SCH3 protons a singlet around 2.1 ppm.

-

¹³C NMR: The carbon NMR will show signals for the trifluoromethyl carbon (a quartet due to C-F coupling), the aromatic carbons (with varying chemical shifts influenced by the amino, trifluoromethyl, and methylthiomethyl substituents), the benzylic carbon, and the methyl carbon of the thioether.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 221.24. Fragmentation patterns would likely involve the loss of the methylthio group or cleavage of the benzylic C-S bond.

Reactivity and Potential for Further Functionalization

The chemical reactivity of 2-Amino-3-(methylthiomethyl)benzotrifluoride is dictated by its three primary functional groups: the aniline moiety, the benzyl thioether, and the trifluoromethyl-substituted aromatic ring.

-

Aniline Moiety: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation to form heterocycles. This makes it a versatile handle for introducing diverse functionalities.

-

Benzyl Thioether: The sulfur atom of the thioether is susceptible to oxidation, which can lead to the corresponding sulfoxide and sulfone. These oxidized derivatives may exhibit different biological activities and physicochemical properties. The thioether can also be a target for metal-catalyzed cross-coupling reactions.[3][8]

-

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions relative to itself.[1]

Diagram of Potential Reaction Pathways

Caption: Potential derivatization reactions of the target compound.

Applications in Drug Discovery and Agrochemical Research

Substituted benzotrifluorides are prevalent in a wide array of pharmaceuticals and agrochemicals.[9][10] The trifluoromethyl group often enhances membrane permeability and metabolic stability by blocking potential sites of oxidation. The aniline functionality is a common feature in many bioactive molecules, often participating in hydrogen bonding interactions with biological targets.

Given these characteristics, 2-Amino-3-(methylthiomethyl)benzotrifluoride is a promising starting material for the synthesis of novel compounds with potential biological activity. The primary amine can be used as a point of attachment for various pharmacophores, while the thioether can be modified to modulate solubility and electronic properties. Its structural motifs are found in compounds investigated for a range of therapeutic areas.

Conclusion

2-Amino-3-(methylthiomethyl)benzotrifluoride is a valuable, yet underexplored, building block for chemical synthesis. This guide has outlined a logical and experimentally supported pathway for its preparation, based on methodologies established for closely related analogs. The analysis of its predicted spectroscopic properties and inherent reactivity provides a solid foundation for its use in the development of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research into the specific synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

- BenchChem. (2025).

- BenchChem. (2025). The Strategic Incorporation of Benzotrifluoride in Modern Medicinal Chemistry: A Technical Guide.

- Google Patents. (1995). Process of preparing 2-methyl-3-aminobenzotrifluoride. US5449831A.

- ResearchGate. (n.d.).

- Google Patents. (1980). Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide. US4209464A.

- ChemicalBook. (2025). 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE | 88301-96-6.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- BOC Sciences. (n.d.). CAS 88301-96-6 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE.

- BOC Sciences. (n.d.). CAS 88301-96-6 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE.

- ACS Publications. (n.d.). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives | Environmental Science & Technology.

- ACS Publications. (2025). Benzyl Thioether: A Dynamic Covalent Motif for Covalent Adaptable Networks | Macromolecules.

- The Royal Society of Chemistry. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 3-amino-2-methylbenzotrifluoride.

- MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Google Patents. (1979).

- ChemicalBook. (2025). 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE | 88301-96-6.

- ResearchGate. (n.d.). (PDF) Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis.

- Google Patents. (1985).

- Google Patents. (1985). Process for the preparation of nitro-substituted benzotrifluoride compounds. EP0129528B1.

- ChemPoint.com. (n.d.). 3-Amino Benzotrifluoride.

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

-

ResearchGate. (2019). (PDF) FeF3-mediated tandem annulation: a highly efficient one-pot synthesis of functionalized N-methyl-3-nitro-4H-pyrimido [2, 1-b][1][6] benzothiazole-2-amine derivatives under neat conditions.

- PubMed Central. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- ResearchGate. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. prepchem.com [prepchem.com]

- 3. 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE | 88301-96-6 [chemicalbook.com]

- 5. Benzotrifluoride(98-08-8) 1H NMR [m.chemicalbook.com]

- 6. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 7. 2-Aminobenzotrifluoride(88-17-5) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-(methylthiomethyl)benzotrifluoride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-3-(methylthiomethyl)benzotrifluoride, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to propose a robust framework for its synthesis, purification, and structural elucidation.

Introduction: The Significance of Fluorinated Anilines

Fluorinated organic molecules are of paramount importance in modern drug discovery and development. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a common bioisostere for various functional groups and can enhance a drug candidate's efficacy and pharmacokinetic profile.

2-Amino-3-(methylthiomethyl)benzotrifluoride belongs to the class of substituted aminobenzotrifluorides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of an amino group provides a reactive handle for further chemical modifications, while the methylthiomethyl substituent can influence the molecule's conformation and interactions with its environment. This guide aims to provide a detailed, scientifically-grounded resource for researchers interested in the synthesis and characterization of this promising chemical entity.

Proposed Synthesis and Purification

Step 1: Synthesis of 2-Amino-3-(chloromethyl)benzotrifluoride (Intermediate 1)

The introduction of a chloromethyl group onto the aromatic ring of 2-aminobenzotrifluoride is the crucial first step. This can be achieved via an electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a thermometer.

-

Reagents: Charge the flask with 2-aminobenzotrifluoride (1.0 eq) and a suitable solvent such as glacial acetic acid.

-

Chloromethylation: To the stirred solution, add paraformaldehyde (1.2 eq) and zinc chloride (0.2 eq) as a catalyst.

-

Reaction: Slowly add concentrated hydrochloric acid (2.0 eq) dropwise from the dropping funnel. The reaction is exothermic and should be maintained at a temperature of 60-70°C with occasional cooling.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-3-(chloromethyl)benzotrifluoride.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Causality Behind Experimental Choices:

-

Zinc Chloride: Acts as a Lewis acid catalyst to activate the formaldehyde for electrophilic attack on the electron-rich aromatic ring.

-

Glacial Acetic Acid: Serves as a polar protic solvent that can facilitate the reaction and keep the starting materials in solution.

-

Aqueous Work-up and Extraction: Essential for removing inorganic salts, unreacted acids, and other water-soluble byproducts.

-

Column Chromatography: A standard and effective method for purifying organic compounds based on their polarity.

Diagram of Synthetic Workflow (Step 1):

Caption: Proposed synthesis of the chloromethylated intermediate.

Step 2: Synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride (Final Product)

The final step involves a nucleophilic substitution reaction where the chloride of the intermediate is displaced by the thiomethoxide anion.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiomethoxide by carefully adding sodium methoxide (1.1 eq) to a solution of methanethiol in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0°C. Alternatively, commercially available sodium thiomethoxide can be used.

-

Reaction: Dissolve the purified 2-amino-3-(chloromethyl)benzotrifluoride (1.0 eq) in the chosen anhydrous solvent and add it to the flask.

-

Addition of Nucleophile: Slowly add the prepared sodium thiomethoxide solution to the stirred solution of the chloromethylated intermediate at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Amino-3-(methylthiomethyl)benzotrifluoride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Nitrogen Atmosphere: Sodium thiomethoxide is a strong nucleophile and base, and it is sensitive to moisture and air.

-

Polar Aprotic Solvent (DMF or THF): These solvents are ideal for SN2 reactions as they can solvate the cation (Na+) while leaving the nucleophile (CH3S-) relatively free to attack the electrophilic carbon.

-

Aqueous Quench: Deactivates any remaining reactive species.

Diagram of Synthetic Workflow (Step 2):

Caption: Proposed synthesis of the final product.

Predicted Structural Elucidation

As no experimental spectroscopic data for 2-Amino-3-(methylthiomethyl)benzotrifluoride has been reported, this section provides a predicted analysis based on the expected molecular structure.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀F₃NS |

| Molecular Weight | 221.24 g/mol |

| Appearance | Pale yellow to brown oil or low melting solid |

| Boiling Point | ~71-73 °C at 6 mmHg[] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, MeOH); Insoluble in water. |

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Protons (3H): Expected to appear in the range of δ 6.5-7.5 ppm. The protons on the benzene ring will exhibit splitting patterns (doublets or triplets) depending on their coupling with each other.

-

Amino Protons (2H): A broad singlet is expected in the range of δ 3.5-4.5 ppm. The chemical shift can vary with concentration and temperature.

-

Methylene Protons (-CH₂-S) (2H): A singlet is predicted around δ 3.6-3.8 ppm.

-

Methyl Protons (S-CH₃) (3H): A sharp singlet is expected around δ 2.1-2.3 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃) (1C): A quartet is expected around δ 120-130 ppm with a large ¹JCF coupling constant.

-

Methylene Carbon (-CH₂-S) (1C): A signal is predicted in the range of δ 30-40 ppm.

-

Methyl Carbon (S-CH₃) (1C): A signal is expected around δ 15-20 ppm.

Predicted FT-IR Spectrum

-

N-H Stretching: Two characteristic sharp peaks are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Signals will appear around 2850-3100 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic absorptions for the C-F bonds of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.

-

C-N Stretching: A peak is expected around 1250-1350 cm⁻¹.

-

C-S Stretching: A weak absorption may be observed in the 600-800 cm⁻¹ region.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 221.

-

Major Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) to give a fragment at m/z = 206.

-

Loss of the methylthiomethyl group (-CH₂SCH₃) to give a fragment at m/z = 160.

-

Cleavage of the C-S bond to give fragments corresponding to the benzyl cation and the thiomethyl radical.

-

Potential Applications

While specific applications for 2-Amino-3-(methylthiomethyl)benzotrifluoride have not been extensively reported, its structural motifs suggest potential utility in several areas of research and development:

-

Pharmaceutical Intermediates: As a substituted aniline, it can serve as a key building block for the synthesis of more complex molecules with potential therapeutic activities. The trifluoromethyl group is a well-established pharmacophore that can enhance drug-like properties.

-

Agrochemicals: Many herbicides and pesticides contain fluorinated aromatic moieties. This compound could be a precursor for novel agrochemicals.

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl and methylthio groups could make this molecule or its derivatives interesting for applications in organic electronics or as components of specialized polymers.

Conclusion

2-Amino-3-(methylthiomethyl)benzotrifluoride is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of fluorinated bioactive molecules. While detailed experimental data is currently scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, purification, and structural characterization based on established chemical principles and data from analogous structures. The proposed protocols and predicted spectral data offer a valuable starting point for researchers venturing into the exploration of this and related compounds. As the demand for novel fluorinated molecules in drug discovery and materials science continues to grow, the importance of understanding and efficiently synthesizing such building blocks will undoubtedly increase.

References

- U.S. Patent 4,209,464, "Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide," issued June 24, 1980.

- U.S. Patent 5,449,831, "Process of preparing 2-methyl-3-aminobenzotrifluoride," issued September 12, 1995.

- U.S.

-

Local Pharma Guide. 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE. [Link]

-

PrepChem. Synthesis of 2-amino-3-chlorobenzotrifluoride. [Link]

Sources

Spectroscopic Characterization of 2-Amino-3-(methylthiomethyl)benzotrifluoride: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 2-Amino-3-(methylthiomethyl)benzotrifluoride is a substituted aniline derivative of interest, incorporating several key functional groups: a primary amine, a trifluoromethyl group, and a methylthiomethyl substituent on a benzene ring. The interplay of these groups dictates the molecule's electronic properties, conformation, and, ultimately, its potential as a pharmaceutical intermediate or active ingredient.

This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-Amino-3-(methylthiomethyl)benzotrifluoride, drawing upon foundational principles of spectroscopy and comparative data from structurally related compounds.[1][2][3] It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating amino group, along with the sulfur-containing side chain, creates a unique electronic environment that will be reflected in its spectra. Understanding this structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of 2-Amino-3-(methylthiomethyl)benzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The aromatic region, in particular, will be diagnostic of the substitution pattern.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.4 | Triplet | 1H | H-5 | Expected to be the most deshielded aromatic proton due to the influence of the CF₃ group and its position relative to the other substituents. |

| ~ 6.7 - 6.9 | Doublet | 1H | H-4 | Influenced by the ortho amino group and meta to the CF₃ group. |

| ~ 6.6 - 6.8 | Doublet | 1H | H-6 | Influenced by the ortho CF₃ group and meta to the amino group. |

| ~ 4.0 - 4.5 | Broad Singlet | 2H | -NH₂ | The chemical shift and broadness of the amine protons are highly dependent on solvent and concentration due to hydrogen bonding. |

| ~ 3.7 - 3.9 | Singlet | 2H | -CH₂-S- | Methylene protons adjacent to a sulfur atom and the aromatic ring. Expected to be a singlet as there are no adjacent protons. |

| ~ 2.1 - 2.3 | Singlet | 3H | -S-CH₃ | Methyl protons attached to the sulfur atom. Expected to be a sharp singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3-(methylthiomethyl)benzotrifluoride in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule. The presence of the highly electronegative fluorine atoms will have a significant impact on the chemical shifts of the trifluoromethyl carbon and the aromatic carbon to which it is attached.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 145 - 150 | C-2 (C-NH₂) | The carbon attached to the electron-donating amino group will be shielded relative to other substituted aromatic carbons. |

| ~ 130 - 135 | C-1 (C-CF₃) | The carbon attached to the trifluoromethyl group will be deshielded and will likely appear as a quartet due to C-F coupling.[4] |

| ~ 125 - 130 | C-5 | Aromatic CH. |

| ~ 120 - 125 (q) | -CF₃ | The trifluoromethyl carbon will show a large chemical shift and a characteristic quartet splitting due to one-bond C-F coupling. |

| ~ 118 - 122 | C-3 (C-CH₂S) | Aromatic carbon bearing the methylthiomethyl group. |

| ~ 115 - 120 | C-4 | Aromatic CH. |

| ~ 110 - 115 | C-6 | Aromatic CH. |

| ~ 35 - 40 | -CH₂-S- | Aliphatic methylene carbon. |

| ~ 15 - 20 | -S-CH₃ | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of 2-Amino-3-(methylthiomethyl)benzotrifluoride will be characterized by absorptions corresponding to the N-H, C-H, C=C, C-F, and C-S bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) | Characteristic of a primary amine.[5] |

| 3300 - 3400 | Medium | N-H stretch (symmetric) | Characteristic of a primary amine.[5] |

| 3000 - 3100 | Weak | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| 2850 - 2960 | Weak-Medium | Aliphatic C-H stretch | Corresponding to the -CH₂- and -CH₃ groups. |

| 1600 - 1650 | Strong | N-H bend (scissoring) | Primary amine deformation. |

| 1450 - 1550 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the benzene ring. |

| 1100 - 1350 | Very Strong | C-F stretch | The trifluoromethyl group will produce very strong, characteristic absorption bands in this region.[6] |

| 600 - 800 | Weak-Medium | C-S stretch | The carbon-sulfur bond absorption is typically weak. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of C₉H₁₀F₃NS is 221.24 g/mol . A strong molecular ion peak is expected at m/z = 221.

-

Major Fragments: The fragmentation will likely be directed by the cleavage of bonds adjacent to the sulfur atom and the aromatic ring.

Plausible Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Predicted Mass Fragments

| m/z | Proposed Fragment | Rationale |

| 221 | [C₉H₁₀F₃NS]⁺ | Molecular Ion (M⁺) |

| 206 | [C₈H₇F₃NS]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |

| 174 | [C₈H₇F₃N]⁺ | Loss of a thiomethyl radical (•SCH₃). This is a likely cleavage due to the relative stability of the resulting benzylic-type cation. |

| 160 | [C₇H₅F₃N]⁺ | Loss of the entire methylthiomethyl radical (•CH₂SCH₃). |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of 2-Amino-3-(methylthiomethyl)benzotrifluoride presents a distinct and interpretable set of data across NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra are defined by the substitution pattern on the aromatic ring and the characteristic signals of the alkyl and trifluoromethyl groups. The IR spectrum is dominated by the strong C-F stretching vibrations and the characteristic N-H bands of the primary amine. Finally, the mass spectrum will confirm the molecular weight and show predictable fragmentation patterns based on the cleavage of the methylthiomethyl side chain. This comprehensive spectroscopic analysis provides a robust framework for the unequivocal identification and structural verification of this compound, a critical step in its potential application in research and development.

References

- Benchchem. Spectroscopic comparison of 2-Bromo-5-(trifluoromethyl)aniline isomers.

- Arjunan, V., et al. (2013). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed.

- ResearchGate. Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.

- Harča, M., et al. (2016). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.

- Corral Suarez, C., & Colomer, I. (2023). Trifluoromethylarylation of alkenes using anilines. Chemical Science.

- Uchikura, T., et al. (2020). Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journal of Organic Chemistry.

- ChemicalBook. 2-Aminobenzotrifluoride(88-17-5) 13C NMR spectrum.

- BOC Sciences. 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE.

- Google Patents. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride.

- ChemicalBook. 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE | 88301-96-6.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- National Institutes of Health. Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry.

- NIST. 2-Amino-5-nitrobenzotrifluoride.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. Benzotrifluoride(98-08-8) 1H NMR spectrum.

- ChemicalBook. 2-Amino-5-nitrobenzotrifluoride(121-01-7) 1H NMR spectrum.

- AHH Chemical. CAS NO. 88301-96-6 | 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE.

- ChemicalBook. Benzotrifluoride(98-08-8) 13C NMR spectrum.

- ChemicalBook. 2-AMINO-3-(METHYLTHIOMETHYL)BENZOTRIFLUORIDE CAS.

- ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.

- MDPI. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.

- BLD Pharm. 3-Amino-2-(methylthio)benzotrifluoride.

- PubMed. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes.

- The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

- PubMed Central. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters.

- ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.

- PubChemLite. 2-amino-3-methylbenzotrifluoride (C8H8F3N).

- Wiley Online Library. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and frag.

- Semantic Scholar. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

-

ResearchGate. FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][1][3]thiazin- (3H)-one and glycine) and their complexes. Retrieved from

- Doc Brown's Chemistry. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.

- ChemicalBook. 2-(METHYLTHIO)BENZIMIDAZOLE(7152-24-1) 1H NMR spectrum.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-5-nitrobenzotrifluoride [webbook.nist.gov]

The Formation of 2-Amino-3-(methylthiomethyl)benzotrifluoride: A Technical Guide to an Aromatic Pummerer-Type C-H Functionalization

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the plausible mechanism for the formation of 2-Amino-3-(methylthiomethyl)benzotrifluoride, a functionalized aniline derivative of interest in medicinal and materials chemistry. The core of this synthesis is a sophisticated aromatic Pummerer-type reaction, a powerful method for the direct C-H functionalization of electron-rich aromatic systems. This document will elucidate the mechanistic intricacies of this transformation, providing a step-by-step examination of the reaction pathway, from the activation of dimethyl sulfoxide (DMSO) to the final installation of the methylthiomethyl moiety. Experimental protocols, based on analogous transformations, and key theoretical considerations are presented to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of Functionalized Benzotrifluorides

Benzotrifluoride derivatives are pivotal scaffolds in modern drug discovery and agrochemicals. The trifluoromethyl group (-CF3) is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The introduction of further functional groups onto the benzotrifluoride ring allows for the fine-tuning of these properties and the creation of novel chemical entities. The target molecule, 2-Amino-3-(methylthiomethyl)benzotrifluoride, incorporates an amino group, a trifluoromethyl group, and a methylthiomethyl group, making it a versatile intermediate for the synthesis of more complex molecules. The strategic placement of the methylthiomethyl group adjacent to the amino group suggests a synthetic route that leverages the directing effects of the amine in electrophilic aromatic substitution-like reactions.

The Core Mechanism: An Aromatic Pummerer-Type Reaction

The formation of the methylthiomethyl group on the aniline ring is not a straightforward electrophilic substitution. Instead, it proceeds through a fascinating and powerful transformation analogous to the Pummerer rearrangement.[2][3] This reaction utilizes dimethyl sulfoxide (DMSO) not just as a solvent, but as a reactant that ultimately provides the -CH2SCH3 (methylthiomethyl) group.[4]

The overall transformation can be conceptualized as the C-H functionalization of an activated aromatic ring. The amino group in 2-aminobenzotrifluoride is a strong activating group that directs substitution to the ortho and para positions.[5] The position ortho to the amine (the 3-position) is therefore a prime target for this reaction.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Amino-3-(methylthiomethyl)benzotrifluoride starts from a suitable 2-aminobenzotrifluoride precursor. While direct functionalization of 2-aminobenzotrifluoride is possible, the reaction may be more efficiently carried out on a substrate with a directing and/or leaving group to control regioselectivity. For the purpose of elucidating the core mechanism of methylthiomethylation, we will consider the reaction occurring at the 3-position of 2-aminobenzotrifluoride.

Caption: Proposed synthetic pathway for the formation of 2-Amino-3-(methylthiomethyl)benzotrifluoride.

Step-by-Step Mechanistic Elucidation

The mechanism can be broken down into three key stages: activation of DMSO, formation of a sulfonium ylide, and the subsequent rearrangement and substitution onto the aromatic ring. A patent for the synthesis of the isomeric 3-amino-2-methylthiomethylbenzotrifluoride describes a similar process involving the reaction of an aminobenzotrifluoride with DMSO in the presence of an activating agent, followed by a chemical rearrangement.[6]

Step 1: Activation of DMSO and Formation of the Electrophilic Sulfur Species

The reaction is initiated by an activating agent, such as acetic anhydride (Ac₂O), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂), which reacts with DMSO to form a highly electrophilic sulfonium species.[2] For the purpose of this guide, we will use a generic activating agent "E+".

Caption: Activation of DMSO to form a reactive electrophilic sulfur species.

Step 2: Electrophilic Attack on the Aniline Ring and Ylide Formation

The activated sulfur species is a potent electrophile. The electron-rich 2-aminobenzotrifluoride, activated by the amino group, attacks the electrophilic sulfur. The attack occurs preferentially at the ortho position (C3) due to the directing effect of the amino group. Following the initial attack, a proton is abstracted from the methyl group of the sulfonium salt, typically by a mild base in the reaction mixture (like acetate if Ac₂O is the activator), to form a sulfur ylide intermediate.

Caption: Electrophilic attack by the aniline and subsequent ylide formation.

Step 3: The Pummerer-Type Rearrangement and Aromatization

This is the crucial step where the methylthiomethyl group is formed. The sulfur ylide undergoes a rearrangement. In the classic Pummerer rearrangement, an α-acyloxy thioether is formed.[2] In this aromatic variation, the rearrangement leads to the formation of a transient intermediate which then rearomatizes to yield the final product. This rearrangement is thought to proceed via a[1][1]-sigmatropic shift-like mechanism, although other pathways may be possible. The driving force is the re-establishment of the aromatic system.

Caption: The Pummerer-type rearrangement leading to the final product.

Experimental Protocol (Hypothetical, based on analogous reactions)

The following protocol is a hypothetical procedure for the synthesis of 2-Amino-3-(methylthiomethyl)benzotrifluoride, based on methodologies reported for the synthesis of its isomers.[6] Note: This protocol should be adapted and optimized for safety and efficiency in a laboratory setting.

Materials:

-

2-Amino-3-chlorobenzotrifluoride (or 2-aminobenzotrifluoride)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphorus pentoxide (P₄O₁₀) or Acetic Anhydride (Ac₂O)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred, cooled (0 °C) solution of 2-amino-3-chlorobenzotrifluoride (1.0 eq) in anhydrous toluene, add phosphorus pentoxide (or another suitable activating agent) portion-wise.

-

To this suspension, add anhydrous DMSO (excess, can also be used as a co-solvent).

-

Add triethylamine (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 2-Amino-3-(methylthiomethyl)benzotrifluoride.

Table 1: Hypothetical Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Starting Material | 2-Amino-3-chlorobenzotrifluoride | The chloro group can act as a leaving group in some pathways, or simply be present on the starting material. 2-aminobenzotrifluoride could also be used. |

| Reagents | DMSO, P₄O₁₀ (or Ac₂O), Et₃N | DMSO is the source of the methylthiomethyl group, P₄O₁₀/Ac₂O is the activating agent, and Et₃N is the base. |

| Solvent | Toluene | An inert solvent that allows for a suitable reaction temperature. |

| Temperature | 0 °C to 60 °C | Initial cooling to control the exothermic reaction, followed by heating to drive the rearrangement. |

| Workup | Aqueous bicarbonate wash | To neutralize the acidic components and quench the reaction. |